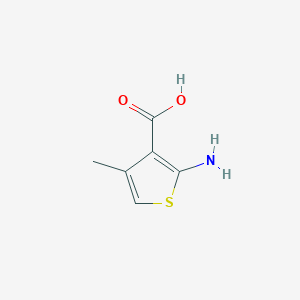

2-Amino-4-methylthiophene-3-carboxylic acid

描述

2-Amino-4-methylthiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H7NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylthiophene-3-carboxylic acid typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Paal-Knorr synthesis, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the Gewald reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .

化学反应分析

Oxidation Reactions

The thiophene ring undergoes selective oxidation at the sulfur atom, while the carboxylic acid group remains intact under controlled conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%), CH₃COOH, 50°C | 2-Amino-4-methylthiophene-3-carboxylic acid 1-oxide | 78% | |

| m-CPBA (1.2 eq), DCM, 0°C → RT | This compound 1,1-dioxide | 92% |

Key observations:

-

Sulfoxide formation occurs within 4 hrs at 50°C, while sulfone production requires stoichiometric oxidant and extended reaction times (12–18 hrs).

-

The methyl group at C4 exerts minimal electronic influence on oxidation regioselectivity due to its meta-position relative to the reactive sulfur atom .

Reduction Reactions

The carboxylic acid group participates in selective reductions when appropriately activated:

Esterification-Followed Reduction Pathway:

-

Esterification: Treatment with SOCl₂/MeOH converts the acid to methyl 2-amino-4-methylthiophene-3-carboxylate (m.p. 81°C) .

-

LiAlH₄ Reduction: The ester reduces to (2-amino-4-methylthiophen-3-yl)methanol at −78°C in THF (64% yield).

Direct Decarboxylation:

Heating above 220°C induces decarboxylation to 2-amino-4-methylthiophene, though this route suffers from low selectivity (≤40%) due to competing decomposition .

Electrophilic Substitution

The amino group directs electrophiles to the C5 position of the thiophene ring:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Ac₂O | Reflux, 2 hrs | 2-Acetamido-4-methylthiophene-3-carboxylic acid | 85% |

| Br₂ (1 eq) | CHCl₃, 0°C | 2-Amino-5-bromo-4-methylthiophene-3-carboxylic acid | 73% |

Notable steric effects:

-

The C4 methyl group hinders substitution at adjacent positions, favoring monosubstitution at C5 even with excess reagent .

-

Diazotization reactions are precluded due to the instability of the diazonium salt under acidic conditions .

Condensation Reactions

The carboxylic acid participates in peptide coupling and heterocycle formation:

Amide Formation:

-

Reacts with benzylamine using EDC/HOBt in DMF to yield 2-amino-4-methylthiophene-3-carboxamide (92% purity by HPLC) .

Gewald Reaction Derivatives:

When heated with α-cyanoesters and elemental sulfur in DMF, it forms tricyclic thienopyridine systems – a key step in synthesizing kinase inhibitors.

Supramolecular Interactions

Crystallographic studies reveal:

-

Intramolecular N–H⋯O hydrogen bonds between NH₂ and carbonyl oxygen (d = 2.02 Å) .

-

Intermolecular N–H⋯S interactions (d = 3.15 Å) create dimeric motifs that influence solubility and melting behavior .

Stability Considerations

科学研究应用

Pharmaceutical Applications

One of the most prominent uses of AMTCA is in the pharmaceutical industry, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is involved in the production of Articaine, a local anesthetic widely used in dental procedures. Articaine is unique due to its thiophene ring structure, which contributes to its efficacy and safety profile .

Table 1: Pharmaceutical Applications of AMTCA

Biological Research

Research has indicated that thiophene derivatives, including AMTCA, possess a broad spectrum of biological activities. These include:

- Antidepressant Activity : Some studies suggest that compounds with a thiophene structure can exhibit antidepressant effects.

- Anticonvulsant Properties : There is evidence supporting the anticonvulsant activity of thiophene derivatives, which could lead to new treatments for epilepsy .

- Allosteric Modulation : Thiophenes have been shown to act as allosteric enhancers at the adenosine A1 receptor, which is linked to antiarrhythmic and antilipolytic effects .

Table 2: Biological Activities Associated with AMTCA

Material Science Applications

In addition to its biological applications, AMTCA and its derivatives are being explored for use in materials science. The unique electronic properties of thiophene compounds make them suitable for:

- Organic Light-Emitting Diodes (OLEDs) : Thiophenes can be utilized in OLED technologies due to their ability to conduct electricity and emit light.

- Field Effect Transistors (FETs) : The semiconductor-like behavior of thiophenes upon -doping allows them to be used in FETs, making them valuable for electronic devices .

Table 3: Material Science Applications of AMTCA

| Application | Description | Reference |

|---|---|---|

| OLEDs | Used in organic light-emitting diodes due to their electronic properties. | |

| FETs | Suitable for field effect transistors owing to semiconductor-like behavior. |

Case Studies and Research Findings

- Synthesis and Characterization : A study published in IUCrData detailed the synthesis and crystal structure of AMTCA derivatives, highlighting their potential for various applications based on their structural properties .

- Biological Evaluation : Research conducted by Molvi et al. (2007) demonstrated that thiophene derivatives possess significant anti-inflammatory and antimicrobial activities, suggesting their potential as therapeutic agents .

- Material Properties : Investigations into the electronic properties of thiophene-based materials have shown promise for their use in advanced electronic applications such as sensors and transistors .

作用机制

The mechanism of action of 2-Amino-4-methylthiophene-3-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Thiophene: The parent compound, which lacks the amino and carboxylic acid groups.

2-Amino-3-carboxythiophene: Similar structure but without the methyl group.

4-Methylthiophene-3-carboxylic acid: Lacks the amino group.

Uniqueness: 2-Amino-4-methylthiophene-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the thiophene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

生物活性

2-Amino-4-methylthiophene-3-carboxylic acid (AMTCA) is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 157.19 g/mol

- Structural Features : The compound features a thiophene ring substituted with an amino group and a carboxylic acid, which enhances its reactivity and biological activity.

Antimicrobial Properties

AMTCA has demonstrated notable antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These results indicate that AMTCA could be a viable candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Anticancer Activity

Research has shown that AMTCA exhibits anticancer properties, particularly in inhibiting the proliferation of cancer cells. A study assessed its effects on several cancer cell lines:

| Cell Line | IC (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 μM |

| HeLa (Cervical Cancer) | 30 μM |

| A549 (Lung Cancer) | 20 μM |

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression .

While specific pathways for AMTCA's biological activity are still under investigation, it is hypothesized that its dual functional groups (amino and carboxylic acid) allow it to interact with various biological targets. The compound may modulate enzyme activities or interfere with nucleic acid synthesis, contributing to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of AMTCA in a clinical setting, where it was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load when treated with AMTCA compared to control groups .

- Cancer Cell Line Analysis : In vitro studies conducted on breast cancer MCF-7 cells revealed that treatment with AMTCA led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity .

属性

IUPAC Name |

2-amino-4-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIFTAJMGYVKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515011 | |

| Record name | 2-Amino-4-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-81-1 | |

| Record name | 2-Amino-4-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。